Compound Description: This compound was synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone. It demonstrated 1.5-fold higher antioxidant ability than butylated hydroxytoluene in a Ferric reducing antioxidant power assay. []
Compound Description: This compound represents part of a series designed to explore the α-glucosidase inhibitory potential of compounds incorporating 1,2,4-triazole. This particular compound, featuring a 4-ethyl substituent on the triazole ring, was synthesized in high yield (91%). []
Compound Description: This compound is a representative of a series of 4-(3,5-disubstitue-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones synthesized as potential antifungal agents. Its structure was confirmed by X-ray diffraction. []
Compound Description: This compound is a complex triazole derivative synthesized from phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol through a multi-step process involving alkylation, hydrazide formation, Schiff base synthesis, and cyclization. It was evaluated for its antimicrobial activity. []
Compound Description: This compound is part of a series of hydrazones synthesized from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione. It exhibited cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, being most active against the melanoma cell line in 3D cell cultures. []
Compound Description: Another member of the hydrazone series synthesized from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, this compound demonstrated cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. It exhibited activity in 3D cell cultures, particularly against the melanoma cell line. []
Compound Description: This hydrazone derivative, synthesized from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, showed cytotoxic activity against various cancer cell lines, including human melanoma, triple-negative breast cancer, and pancreatic carcinoma. It was identified as one of the most active compounds in 3D cell cultures. []
Compound Description: This compound, another member of the hydrazone series derived from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, showed inhibitory activity against cancer cell migration. It exhibited relative selectivity towards cancer cells and was proposed as a potential antimetastatic candidate. []
Compound Description: This compound, based on the 5-(4-pyridinyl)-1,2,4-triazole scaffold, displayed neuroprotective properties in a Parkinson's disease model. It prevented 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affected the levels of Parkinson's disease markers after administration of the same neurotoxin. []
Compound Description: This compound was the starting material for synthesizing a series of methylenebis-4H-1,2,4-triazole derivatives, which were evaluated for their antimicrobial activities. [, ]
Compound Description: Synthesized from 5,5'-methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol), this compound served as an intermediate for generating various methylenebis-4H-1,2,4-triazole derivatives evaluated for antimicrobial activity. [, ]
Compound Description: This complex triazole derivative was obtained through the reduction of nitro groups in 3,3'-methylenebis{5-[(2-chloro-4-nitrophenyl)thio]-4-phenyl-4H-1,2,4-triazole}, which was synthesized from 5,5'-methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol). It was tested for its antimicrobial activity. [, ]
Compound Description: This compound is a benzoxadiazole derivative synthesized by refluxing 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl (p-amino)benzoate. It served as a starting material for synthesizing various benzoxadiazole-containing triazole derivatives. []
Compound Description: These compounds represent a series of triazole derivatives synthesized from ethyl 2-[ethoxy(4-(aryl)methylene]hydrazinecarboxylates. They served as starting materials for generating various triazole-containing compounds with potential antimicrobial activities. []
Compound Description: This compound exhibited promising anticancer activity against the MCF-7 human breast adenocarcinoma cell line with selective inhibitory effects and an IC50 value of 20.6±0.3 μg/mL, compared to cisplatin (IC50= 35.31±0.51 μg/mL). It also demonstrated multiple MMP (MMP-1, MMP-8, and MMP-9) inhibitory activity. []
Compound Description: This compound was found to activate the Apis cerana cerana olfactory receptor AcerOr2 with high sensitivity (EC50 = (6.621 ± 0.26) × 10−8). []
Compound Description: This triazole derivative was synthesized and evaluated for its antimicrobial activity against various Candida species and pathogenic bacteria. []
Compound Description: This compound is another triazole derivative synthesized and screened for its antimicrobial activity against Candida species and pathogenic bacteria. []
Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor, demonstrating antiviral effects against HIV-1. It was found to block the binding of the chemokine 125I-MIP-1α (also known as 125I-CCL3, 125I-LD78) and the calcium response effects of CCR5 activation by CCL5 (RANTES). []
Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor, blocking the binding of chemokines 125I-MIP-1α and 125I-RANTES. []
Compound Description: Sch-D is another noncompetitive allosteric antagonist of the CCR5 receptor. It inhibits the binding of chemokines 125I-MIP-1α and 125I-RANTES. []
Compound Description: UK-427,857 is a noncompetitive allosteric antagonist of the CCR5 receptor, blocking the binding of chemokines 125I-MIP-1α and 125I-RANTES. []
Compound Description: TAK779 is a noncompetitive allosteric antagonist of the CCR5 receptor. It inhibits the binding of chemokines 125I-MIP-1α and 125I-RANTES. []
Compound Description: JNJ-5207787 is a potent and selective neuropeptide Y Y2 receptor (Y2) antagonist. It inhibited the binding of peptide YY (PYY) to human and rat Y2 receptors and was found to be 100-fold selective over Y1, Y4, and Y5 receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.